N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine
Description
N-[3-(7-Methoxy-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic peptide derivative featuring a 7-methoxyindole moiety linked via a propanoyl bridge to a glycylglycine dipeptide. The 7-methoxyindole group is a key structural motif associated with bioactive properties, as seen in marine alkaloids and kinase inhibitors . The glycylglycine component enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors requiring peptide-based recognition.
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
2-[[2-[3-(7-methoxyindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5/c1-24-12-4-2-3-11-5-7-19(16(11)12)8-6-13(20)17-9-14(21)18-10-15(22)23/h2-5,7H,6,8-10H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
UFJGTRWWKDDMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Propanoyl Group: The propanoyl group can be attached through acylation reactions using propanoyl chloride and a base.
Coupling with Glycylglycine: The final step involves coupling the indole derivative with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common reagents and conditions used in these reactions include:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The compound may also inhibit enzymes involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Core
a) N-[3-(4-Bromo-1H-Indol-1-yl)Propanoyl]Glycylglycine
- Structural Difference : Replaces the 7-methoxy group with a 4-bromo substituent on the indole ring.
- However, this substitution could reduce metabolic stability compared to the methoxy group due to steric and electronic effects .
b) 2-(7-Methoxy-1H-Indol-3-yl)-2-Oxoacetic Acid (Compound 12)
- Structural Difference: Features a ketone group at the indole’s 3-position instead of the propanoyl-glycylglycine chain.
- Synthesis : Prepared via oxalyl chloride reaction with 7-methoxyindole, highlighting the reactivity of the indole’s 3-position for derivatization .
- Functional Impact : The absence of the glycylglycine moiety limits peptide-mediated interactions but may enhance reactivity in electrophilic substitutions.
Variations in the Peptide Side Chain
a) N-{2-[(4-Ethyl-2-Oxo-2H-Chromen-7-yl)Oxy]Propanoyl}Glycylglycine
- Structural Difference : Replaces the indole core with a 4-ethyl-2-oxochromen group.
- The ethyl group may enhance lipophilicity, affecting membrane permeability .
b) Benzamide Derivatives (Compounds 13–17 in )
- Structural Features : Include benzamide groups with alkoxy (methoxy, ethoxy, propoxy) substituents on phenyl rings.
- Comparison : Unlike the target compound, these lack the indole core but share alkoxy groups. The increasing chain length (methoxy → propoxy) in these analogs correlates with enhanced lipophilicity, which could inform solubility-activity relationships for the target compound’s 7-methoxy group .
Physicochemical and Hypothetical Pharmacological Comparisons
Table 1: Key Structural and Functional Differences
*Calculated based on formula; exact values may vary.
Research Implications and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 7-methoxyindole derivatives (e.g., oxalyl chloride reactions), but the glycylglycine attachment requires peptide coupling techniques .
- Contradictions : Substitutions like 4-bromo () may improve binding but reduce metabolic stability compared to 7-methoxy. Chromen-based analogs () offer alternative scaffolds but lack indole-specific interactions.
Biological Activity
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that incorporates an indole moiety, which is often associated with various biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O4, with a molecular weight of approximately 276.29 g/mol. The presence of the methoxy group on the indole structure enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | 2-[3-(7-methoxyindol-1-yl)propanoylamino]acetic acid |
| CAS Number | 1219556-53-2 |
The biological activity of this compound is largely attributed to its ability to modulate various cellular pathways. Indole derivatives are known to exhibit:
- Anticancer Properties : The indole nucleus has been linked to the inhibition of cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have shown effectiveness in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Inhibition of Enzyme Activity : Research indicates that indole derivatives can inhibit key enzymes involved in cellular metabolism, such as those in the purine synthesis pathway. This inhibition can lead to reduced DNA and RNA synthesis, contributing to the cytotoxic effects observed in various cancer cell lines .
In Vitro Studies
Several studies have investigated the cytotoxic effects of indole derivatives, including those structurally related to this compound:
- Cell Line Studies : In vitro experiments demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and MCF7. For instance, a related compound showed an IC50 value ranging from 6.92 to 8.99 μM against different cancer cells .
- Mechanistic Insights : Studies have revealed that these compounds can induce apoptosis through mitochondrial dysfunction and activation of caspases, suggesting their potential as anticancer agents .
Case Studies
A notable case study involved a compound structurally similar to this compound, which was tested for its antitumor activity:
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| A549 | 8.99 | 100.07 |
| HepG2 | 6.92 | 99.98 |
| DU145 | 7.89 | 99.93 |
| MCF7 | 8.26 | 100.39 |
These results highlight the compound's potential effectiveness in targeting multiple types of cancer cells.
Potential Therapeutic Applications
Given its biological activity, this compound may have applications in:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development as an anticancer drug.
- Research Tools : The compound could serve as a valuable tool in studying cellular mechanisms related to cancer biology and drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
